molecular formula C10H19NO6S2 B2408328 Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate CAS No. 1797886-44-2

Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate

Cat. No.: B2408328
CAS No.: 1797886-44-2
M. Wt: 313.38
InChI Key: VODGXJZHSICGBX-UHFFFAOYSA-N
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Description

. This compound features a unique structure with an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and two sulfonyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .

Major Products

Scientific Research Applications

Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate has been explored for its potential in several scientific research areas:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its biological activity and potential as a therapeutic agent.

    Medicine: Explored for its potential in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and industrial processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives and sulfonyl-containing molecules. Examples are:

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    Sulfonylureas: Compounds with sulfonyl groups used in various applications.

Uniqueness

Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate stands out due to its unique combination of an azetidine ring and two sulfonyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[3-(2-methylpropylsulfonyl)azetidin-1-yl]sulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO6S2/c1-8(2)6-18(13,14)9-4-11(5-9)19(15,16)7-10(12)17-3/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODGXJZHSICGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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